Cas no 138536-16-0 (1-(1-methyl-1H-imidazol-2-yl)propan-1-one)
1-(1-methyl-1H-imidazol-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methyl-1H-imidazol-2-yl)-1-Propanone
- SCHEMBL12094827
- 1-(1-methyl-1H-imidazol-2-yl)propan-1-one
- CHEMBL4577785
- 138536-16-0
- CS-0224285
- EN300-118653
- AKOS008998656
- 1-(1-methylimidazol-2-yl)propan-1-one
-
- Inchi: 1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3
- InChI Key: TZGBXWXLIIWHSW-UHFFFAOYSA-N
- SMILES: O=C(CC)C1=NC=CN1C
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 34.9Ų
1-(1-methyl-1H-imidazol-2-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222260-10mg |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222260-50mg |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M222260-100mg |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-118653-0.05g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 0.05g |
$182.0 | 2023-02-18 | |
| Enamine | EN300-118653-0.1g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 0.1g |
$272.0 | 2023-02-18 | |
| Enamine | EN300-118653-0.25g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 0.25g |
$389.0 | 2023-02-18 | |
| Enamine | EN300-118653-0.5g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 0.5g |
$613.0 | 2023-02-18 | |
| Enamine | EN300-118653-1.0g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-118653-2.5g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 2.5g |
$1539.0 | 2023-02-18 | |
| Enamine | EN300-118653-5.0g |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
138536-16-0 | 95% | 5.0g |
$2277.0 | 2023-02-18 |
1-(1-methyl-1H-imidazol-2-yl)propan-1-one Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(1-methyl-1H-imidazol-2-yl)propan-1-one
Introduction to 1-(1-methyl-1H-imidazol-2-yl)propan-1-one (CAS No. 138536-16-0) in Modern Chemical and Pharmaceutical Research
The compound 1-(1-methyl-1H-imidazol-2-yl)propan-1-one, identified by the CAS number 138536-16-0, represents a significant molecule in the realm of chemical and pharmaceutical innovation. This heterocyclic ketone has garnered attention due to its versatile structural framework, which integrates an imidazole ring with a propanone moiety. Such a combination not only imparts unique electronic and steric properties but also opens up diverse possibilities for its application in synthetic chemistry, drug discovery, and material science.
Recent advancements in medicinal chemistry have highlighted the importance of 1-methyl-1H-imidazol-2-yl substituents in the development of novel bioactive molecules. The imidazole core, known for its stability and prevalence in natural products, serves as an excellent scaffold for modulating biological targets. When coupled with the propanone group, the compound exhibits enhanced reactivity, making it a valuable intermediate in the synthesis of more complex structures. This dual functionality has been exploited in the design of molecules targeting neurological disorders, infectious diseases, and inflammatory conditions.
One of the most compelling aspects of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one is its role as a precursor in the development of small-molecule inhibitors. Researchers have leveraged its structural motif to create compounds with potential therapeutic applications. For instance, derivatives of this molecule have been investigated for their ability to interact with enzyme active sites, thereby inhibiting pathogenic processes. The methyl group on the imidazole ring further enhances binding affinity by introducing steric hindrance, optimizing interactions with biological targets.
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes have streamlined its preparation, allowing for scalable production under controlled conditions. This accessibility is crucial for both academic research and industrial applications, enabling faster screening and optimization of derivatives. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly instrumental in constructing the desired framework efficiently.
In the context of drug discovery, the compound’s ability to undergo functionalization at multiple sites makes it a fertile ground for structure-activity relationship (SAR) studies. By modifying various positions on the molecule—such as introducing halogens or other heterocycles—scientists can fine-tune its pharmacological profile. Preliminary studies suggest that certain derivatives exhibit promising activity against bacterial infections and viral pathogens. These findings underscore the compound’s potential as a lead structure for further development.
The integration of computational chemistry has further accelerated the exploration of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one derivatives. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high precision, reducing the need for extensive experimental trials. This synergy between experimental synthesis and computational analysis has led to more efficient drug design pipelines. Additionally, green chemistry principles have been applied to develop sustainable synthetic pathways, minimizing waste and energy consumption without compromising yield or purity.
Future directions in research may focus on expanding the therapeutic applications of this compound class. Investigating its interactions with cellular receptors and signaling pathways could reveal new mechanisms for treating chronic diseases. Furthermore, exploring its role in material science—such as in polymer additives or catalysts—may uncover additional industrial uses. The adaptability of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one ensures that it remains at the forefront of interdisciplinary research.
In conclusion, 1-(1-methyl-1H-imidazol-2-yl)propan-1-one (CAS No. 138536-16-0) stands as a beacon of innovation in chemical biology and pharmaceutical sciences. Its unique structural features and synthetic tractability make it a cornerstone for developing novel therapeutic agents and advanced materials. As research progresses, this compound will undoubtedly continue to inspire groundbreaking discoveries that benefit human health and industrial applications alike.
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